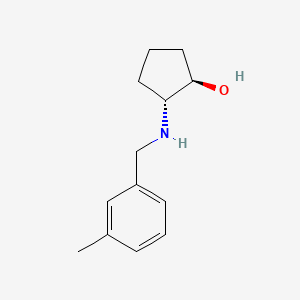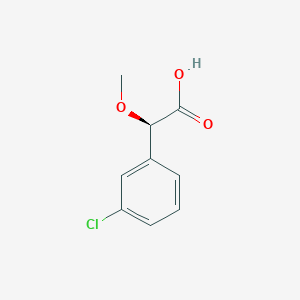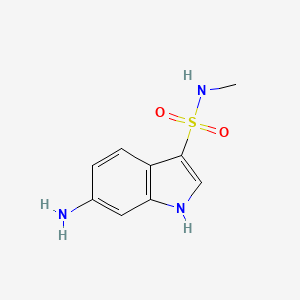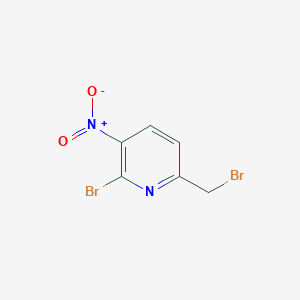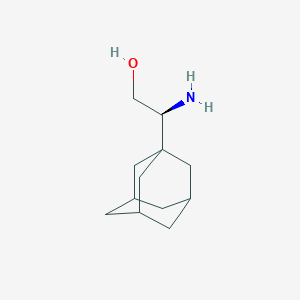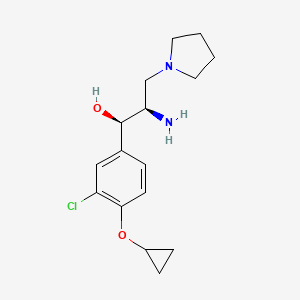
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile is a complex organic compound known for its unique photophysical properties. It is widely used in various scientific fields due to its ability to act as a photocatalyst and its strong fluorescence. This compound is particularly notable for its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with carbazole and 2,4,5,6-tetrafluoroisophthalonitrile.
Reaction Conditions: In a dry reactor, sodium hydride (washed with hexane) is added to a solution of carbazole in dry tetrahydrofuran (THF). The mixture is stirred for 30 minutes.
Addition of Tetrafluoroisophthalonitrile: 2,4,5,6-tetrafluoroisophthalonitrile is then added to the reaction mixture, which is stirred for several hours.
Quenching and Purification: The reaction mixture is quenched with water, filtered, and the product is purified using column chromatography to obtain the final compound.
Chemical Reactions Analysis
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile undergoes various chemical reactions, including :
Oxidation: It can be oxidized by strong oxidizing agents such as nitric acid and potassium permanganate.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like nitric acid and potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile has a wide range of applications in scientific research :
Chemistry: It is used as a photocatalyst in organic transformations, facilitating various photochemical reactions.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: It is used in the production of OLEDs and other optoelectronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile involves its ability to act as a photocatalyst . The compound absorbs light and undergoes electronic excitation, which facilitates various chemical transformations. The molecular targets and pathways involved include the transfer of electrons and energy to reactants, promoting chemical reactions.
Comparison with Similar Compounds
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile is unique due to its specific structure and photophysical properties . Similar compounds include:
2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile: This compound has a similar core structure but lacks the diphenyl groups.
2,4,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,3-dicyanobenzene: Another similar compound with slight variations in the positioning of the nitrile groups.
These compounds share some properties but differ in their specific applications and efficiencies in various reactions.
Properties
CAS No. |
1469705-37-0 |
|---|---|
Molecular Formula |
C104H64N6 |
Molecular Weight |
1397.7 g/mol |
IUPAC Name |
2,4,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C104H64N6/c105-65-91-101(107-93-49-41-75(67-25-9-1-10-26-67)57-83(93)84-58-76(42-50-94(84)107)68-27-11-2-12-28-68)92(66-106)103(109-97-53-45-79(71-33-17-5-18-34-71)61-87(97)88-62-80(46-54-98(88)109)72-35-19-6-20-36-72)104(110-99-55-47-81(73-37-21-7-22-38-73)63-89(99)90-64-82(48-56-100(90)110)74-39-23-8-24-40-74)102(91)108-95-51-43-77(69-29-13-3-14-30-69)59-85(95)86-60-78(44-52-96(86)108)70-31-15-4-16-32-70/h1-64H |
InChI Key |
JKYHVKMIXLRMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C(=C(C(=C6C#N)N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CC(=C1)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)

